molecular formula C17H17N5O3S2 B2832219 N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105218-18-5

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2832219
CAS No.: 1105218-18-5
M. Wt: 403.48
InChI Key: PHKZLEDPPDPOJA-UHFFFAOYSA-N
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Description

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a novel synthetic compound designed for research purposes, featuring a multi-heterocyclic structure that integrates pyridazine, thiazole, and furan rings connected by a flexible linker. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. The presence of the pyridazine moiety is a key feature, as pyridazine-based compounds are extensively investigated in scientific literature for their diverse biological activities, including potential antimicrobial and anticancer properties . The 4-methylthiazole ring is another critical component, with research indicating that similar N-(thiazol-2-yl)benzamide scaffolds can act as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools . The furan-2-carboxamide group further contributes to the compound's complexity and may influence its binding affinity and selectivity. The amide and thioether linkages within its structure enhance its conformational flexibility, potentially allowing it to interact with multiple biological targets. This compound is supplied exclusively For Research Use Only and is intended for laboratory investigations such as target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-11-10-27-17(18-11)20-14(23)5-3-9-26-15-7-6-13(21-22-15)19-16(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZLEDPPDPOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole to the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the thiazole derivative reacts with a halogenated pyridazine compound.

    Formation of the Furan-2-carboxamide Moiety: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, followed by the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole or pyridazine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing thiazole and pyridazine moieties exhibit notable antitumor properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Studies suggest that N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been widely documented. For example, certain thiazole derivatives have demonstrated significant efficacy in seizure models, suggesting that this compound could be explored as a potential treatment for epilepsy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole moiety through condensation reactions.
  • Pyridazine Integration : The thiazole is then reacted with pyridazine derivatives to form the core structure.
  • Final Coupling : The furan carboxamide is synthesized and coupled to the pyridazine-thiazole framework.

This multi-step synthesis allows for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers synthesized a series of thiazole-pyridazine hybrids, including N-(6-((4-methylthiazol-2-yl)amino)-4-thiobutyl)pyridazin derivatives. These compounds were tested against several cancer cell lines (e.g., MCF7, HepG2), showing IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil, indicating superior efficacy .

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of thiazole derivatives demonstrated that compounds similar to N-(6-((4-methylthiazol-2-yl)amino)-4-thiobutyl)pyridazin exhibited protective effects in electroshock seizure models. The study highlighted the structure–activity relationship (SAR), revealing that specific substitutions on the thiazole ring enhanced anticonvulsant activity .

Mechanism of Action

The mechanism of action of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares structural motifs with several analogs, including:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Heterocycles Functional Groups
Target Compound C₁₇H₁₇N₅O₃S₂ 411.48 (hypothetical) Pyridazine, Thiazole, Furan Thioether, Carboxamide, Oxo
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 Thiazole, Furan Amide, Methoxybenzyl, Ethyl chain
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₆H₁₈N₄O₃S 466.51 (hypothetical) Oxazolopyridine, Thiazole, Furan Amide, Phenyl groups

Key Differentiators:

Compared to the thiazole-ethyl-amide in ’s compound, the pyridazine-thioether linkage in the target may improve metabolic stability due to reduced susceptibility to enzymatic cleavage .

Substituent Effects :

  • The 4-methylthiazole group in the target compound increases lipophilicity (clogP ~2.8 estimated) compared to the methoxybenzyl group in ’s compound (clogP ~3.5), suggesting differences in membrane permeability .
  • The thioether (-S-) linker in the target compound offers greater conformational flexibility than the rigid phenyl groups in ’s analog, which may influence target selectivity .

Synthetic Complexity :

  • The thioether and 4-oxobutyl motifs in the target compound likely require multi-step synthesis, including thiol-alkylation and amide coupling, similar to methods described in ’s patent for pyridazine derivatives . In contrast, ’s compound employs a simpler ethyl-amide linkage, reducing synthetic challenges .

Research Implications

  • Antimicrobial Activity : Thiazole-pyridazine hybrids exhibit efficacy against Gram-positive bacteria (MIC ~2–8 µg/mL) .
  • Kinase Inhibition : Pyridazine-carboxamides show IC₅₀ values <100 nM for tyrosine kinases .

Biological Activity

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, a compound with the CAS number 1105218-18-5, has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique arrangement that includes:

  • Thiazole ring : Known for its biological significance, particularly in antimicrobial and anticancer activities.
  • Pyridazine ring : Often associated with various pharmacological effects.
  • Furan moiety : Contributes to the compound's reactivity and biological interactions.

The molecular formula is C17H17N5O3S2C_{17}H_{17}N_{5}O_{3}S_{2}, with a molecular weight of approximately 403.5 g/mol. Its structural complexity suggests multiple potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyridazine compounds exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study involving thiazole derivatives, compounds similar to this compound showed promising results with minimum inhibitory concentration (MIC) values lower than standard antibiotics like neomycin .

Antioxidant Activity

The antioxidant capacity of related thiazole compounds has been evaluated using the phosphomolybdate method. Compounds similar to this compound exhibited antioxidant activities ranging from 1650 to 2000 µg AAE/g dry sample, indicating a strong potential for protecting cells from oxidative stress .

Anticancer Activity

In vitro studies have demonstrated that thiazole and pyridazine derivatives possess anticancer properties. For example, certain compounds have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values indicating effective concentrations for inhibiting cell proliferation . The mechanism often involves the induction of apoptosis or inhibition of specific kinases involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to:

  • Enzyme inhibition : Blocking key enzymes involved in metabolic pathways.
  • Receptor modulation : Altering receptor activity that affects cellular signaling.
  • DNA interaction : Potentially intercalating into DNA structures, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A comparative study on thiazole derivatives demonstrated that compounds bearing similar structures had significant antibacterial effects against E. coli and S. aureus, reinforcing the relevance of N-(6...furan-2-carboxamide in antimicrobial research .
  • Antioxidant Evaluation : In a comprehensive evaluation, thiazole derivatives were tested for their antioxidant properties, showing that modifications to the structure could enhance activity significantly .
  • Cytotoxicity Assessment : Research into the cytotoxic effects on cancer cell lines indicated that certain structural features contribute to increased potency against tumors, suggesting pathways for drug development targeting specific cancers .

Q & A

Q. What are the recommended synthetic routes for N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of intermediates (e.g., pyridazine-thiol derivatives via nucleophilic substitution with potassium carbonate as a base ).
  • Step 2: Coupling of intermediates (e.g., amide bond formation using carbodiimide coupling agents like EDC/HOBt ).
  • Step 3: Purification via column chromatography or recrystallization from ethanol/DMF mixtures .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield
SolventDMF or DCMMaximizes solubility of intermediates
Temperature60–80°CEnhances reaction kinetics
CatalystK₂CO₃ or Et₃NFacilitates deprotonation
Reaction Time12–24 hoursEnsures completion of slow steps

Reference Data:

  • Yields for structurally analogous compounds range from 40%–76% under optimized conditions .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the pyridazine, thiazole, and furan rings. For example, thioether (-S-) protons appear at δ 2.8–3.2 ppm, while furan C=O resonates near δ 160–165 ppm .
  • Infrared Spectroscopy (IR): Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiol C-S bonds (~600–700 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula (e.g., [M+H]⁺ at m/z 456.8 for analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a narrow HOMO-LUMO gap (~3.5 eV) in thiazole-pyridazine hybrids correlates with kinase inhibition .
  • Molecular Docking: Screens against targets (e.g., EGFR or COX-2) using software like AutoDock Vina. Docking scores (< -8.0 kcal/mol) suggest strong binding to catalytic sites .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .

Case Study:
Analogous compounds (e.g., N-(4-methylbenzo[d]thiazol-2-yl) derivatives) showed IC₅₀ values of 1.2–5.8 µM against cancer cell lines, validated by in vitro assays .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Answer: Contradictions often arise from experimental variables:

FactorResolution StrategyExample from Evidence
Assay ConditionsStandardize pH (6.5–7.4) and serum-free mediaActivity retained at pH 7.0
Cell Line VariabilityUse isogenic cell panels (e.g., NCI-60)4-fold difference in IC₅₀ between HeLa vs. MCF-7
Compound PurityValidate via HPLC (>95% purity)Impurities reduce efficacy by 30%

Methodological Recommendations:

  • Replicate assays in triplicate with internal controls (e.g., doxorubicin as a positive control) .
  • Use orthogonal assays (e.g., ATP depletion and apoptosis markers) to confirm mechanisms .

Q. What strategies improve the pharmacokinetic profile (e.g., bioavailability) of this compound?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2h to 8h in rodent models .
  • Structural Modifications: Replace labile groups (e.g., ester → amide) to reduce hepatic clearance .

Pharmacokinetic Data for Analogs:

ParameterValueSource
LogP2.1–3.4
Plasma t₁/₂1.5–2.3 hours
Cmax (oral)12.5 µM

Q. How can reaction path search methods (e.g., ICReDD’s approach) optimize synthesis?

Answer: The ICReDD framework integrates:

Quantum Chemical Calculations: Identifies low-energy transition states for key steps (e.g., thioether formation) .

Machine Learning: Predicts optimal solvent/base combinations (e.g., DMF with K₂CO₃ vs. Et₃N) .

Feedback Loops: Experimental data refine computational models (e.g., 20% yield improvement in iterative cycles) .

Case Study:
A similar thiazole-pyridazine compound achieved 85% yield after optimizing Suzuki-Miyaura coupling via ICReDD .

Q. Methodological Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound IDTargetIC₅₀ (µM)Assay TypeSource
AZ331 ()COX-20.9Enzymatic
4g ()EGFR1.8Cell viability
34 ()5-HT₁A receptor0.3Radioligand

Q. Table 2: Key Spectral Data for Characterization

TechniqueKey PeaksFunctional GroupSource
¹H NMRδ 8.2 (s, 1H, pyridazine-H)Pyridazine ring
IR1685 cm⁻¹ (C=O stretch)Amide bond
MS (ESI+)[M+H]⁺ = 457.1Molecular ion

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